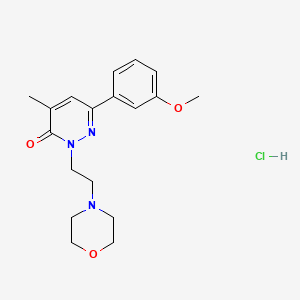

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride

Übersicht

Beschreibung

MAT2A-Inhibitor 2 ist eine Verbindung, die entwickelt wurde, um die Aktivität der Methionin-Adenosyltransferase 2A (MAT2A) zu hemmen, einem Enzym, das an der Synthese von S-Adenosylmethionin (SAM) beteiligt ist, einem wichtigen Methylspender in verschiedenen biologischen Prozessen. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der gezielten Behandlung von Krebserkrankungen mit Deletionen im Methylthioadenosin-Phosphorylase (MTAP)-Gen, Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MAT2A-Inhibitor 2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende FunktionalisierungReaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von MAT2A-Inhibitor 2 erfordert die Skalierung des Laborsyntheseprozesses bei gleichzeitiger Wahrung von Konsistenz und Qualität. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von großtechnischen Reaktoren und die Implementierung strenger Qualitätskontrollmaßnahmen. Die Verwendung automatisierter Systeme und der kontinuierlichen Flusschemie kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MAT2A-Inhibitor 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile oder Elektrophile. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen zur Bildung neuer Analoga mit verbesserten Eigenschaften führen können .

Wissenschaftliche Forschungsanwendungen

MAT2A-Inhibitor 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Die Verbindung wird hauptsächlich in der Krebsforschung eingesetzt, um MTAP-deletierte Krebserkrankungen zu bekämpfen.

Arzneimittelentwicklung: MAT2A-Inhibitor 2 dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf verschiedene Krankheiten wie Krebs und Stoffwechselstörungen abzielen.

Biochemische Studien: Die Verbindung wird verwendet, um die biochemischen Pfade zu untersuchen, die an SAM beteiligt sind und seine Rolle in zellulären Prozessen.

Wirkmechanismus

MAT2A-Inhibitor 2 entfaltet seine Wirkung, indem er an das aktive Zentrum von MAT2A bindet und so dessen enzymatische Aktivität hemmt. Diese Hemmung führt zu einer Abnahme der SAM-Spiegel, was wiederum verschiedene methylierungsabhängige Prozesse beeinflusst. Der Wirkmechanismus der Verbindung umfasst die Störung des RNA-Spleißens, die Induktion von DNA-Schäden und die Hemmung der Zellproliferation. Die beteiligten molekularen Ziele und Pfade umfassen die Regulation der Proteinarginin-Methyltransferase 5 (PRMT5)-Aktivität und die Modulation der Genexpression durch verändertes RNA-Spleißen .

Wirkmechanismus

MAT2A inhibitor 2 exerts its effects by binding to the active site of MAT2A, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in SAM levels, which in turn affects various methylation-dependent processes. The compound’s mechanism of action involves the disruption of RNA splicing, induction of DNA damage, and inhibition of cell proliferation. The molecular targets and pathways involved include the regulation of protein arginine methyltransferase 5 (PRMT5) activity and the modulation of gene expression through altered RNA splicing .

Vergleich Mit ähnlichen Verbindungen

MAT2A-Inhibitor 2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:

AG-270: Ein weiterer potenter MAT2A-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

Euregen MAT2A-Inhibitoren: Eine Reihe potenter und oral bioverfügbarer MAT2A-Inhibitoren mit überlegener Selektivität.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur, Selektivität und pharmakokinetischen Eigenschaften. MAT2A-Inhibitor 2 zeichnet sich durch seine einzigartigen Strukturmerkmale und seine verbesserte biologische Aktivität aus .

Biologische Aktivität

3(2H)-Pyridazinone derivatives, particularly the compound 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride, are gaining attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Overview of Pyridazinone Derivatives

Pyridazinones are a class of compounds characterized by a pyridazine ring with a ketone group. They have been reported to exhibit various biological activities including:

- Antibacterial and Antifungal Activity : Many pyridazinone derivatives show significant antimicrobial effects. For instance, compounds synthesized with different substituents have demonstrated potent activity against various pathogens .

- Antitumor Effects : Certain pyridazinones have been evaluated for their anticancer properties, showing efficacy against several cancer cell lines such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) .

- Anti-inflammatory and Analgesic Properties : Pyridazinones have also been noted for their potential in reducing inflammation and providing pain relief .

Synthesis of 3(2H)-Pyridazinone Derivatives

The synthesis of 3(2H)-pyridazinone derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. For example, the compound can be synthesized through a multi-step process involving:

- Formation of the Pyridazinone Ring : This is achieved by cyclization reactions involving hydrazine and suitable carbonyl precursors.

- Substitution Reactions : The introduction of the m-methoxyphenyl and morpholinoethyl groups is carried out through electrophilic aromatic substitution or nucleophilic attacks on activated intermediates .

Antimicrobial Activity

Research indicates that pyridazinones possess significant antimicrobial properties. A study reported that certain derivatives had IC50 values as low as 0.091 mM against specific bacterial strains .

| Compound | IC50 (mM) | Activity Type |

|---|---|---|

| Compound 39 | 0.091 | Antibacterial |

| Compound X | <2 | Antitumor (HCT116) |

Antitumor Activity

In vitro studies have shown that some pyridazinone derivatives exhibit potent antiproliferative effects against cancer cell lines. For example, a series of compounds were tested against HCT116 cells, revealing promising results with selectivity indices indicating lower toxicity to normal cells compared to cancer cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT116 | Compound A | <2 |

| SH-SY5Y | Compound B | <5 |

Structure-Activity Relationships (SAR)

The biological activity of pyridazinones is highly dependent on their chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish their pharmacological effects:

- Substituents on the Aromatic Ring : The presence of electron-donating groups (like methoxy) generally increases activity.

- Alkyl Chains : The length and branching of alkyl chains attached to the nitrogen atoms can influence solubility and bioavailability .

Case Studies

- Anticancer Activity : A study conducted by Ahmad et al. synthesized a series of pyridazinone derivatives and evaluated their activity against leukemia and breast cancer cell lines. The results indicated that some compounds exhibited high antitumor activity at concentrations below 2 µM, suggesting their potential as lead compounds for further development .

- Acetylcholinesterase Inhibition : Another research effort focused on evaluating the inhibitory effects of pyridazinone derivatives on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s. Certain derivatives showed selectivity towards AChE over butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for cognitive disorders .

Eigenschaften

IUPAC Name |

6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOUTEBTFSILJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157888 | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-99-5 | |

| Record name | 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-270 Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.